Ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like iodine(III) to introduce additional functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like carbodiimides.
Common reagents and conditions used in these reactions include gold(I) complexes, iodine(III) oxidizing agents, and phenylsilane . Major products formed from these reactions include various substituted piperidines and piperidinones .
Scientific Research Applications
Ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways. While specific details on its mechanism are not fully elucidated, it is known that piperidine derivatives can interact with various biological targets, influencing their activity and leading to pharmacological effects .
Comparison with Similar Compounds
Ethyl 4-hydroxypiperidine-3-carboxylate hydrochloride can be compared with other piperidine derivatives, such as:
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific substitution pattern and the resulting chemical properties .
Properties
Molecular Formula |
C8H16ClNO3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl 4-hydroxypiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)6-5-9-4-3-7(6)10;/h6-7,9-10H,2-5H2,1H3;1H |
InChI Key |
KPQHKWPMYGKKEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCCC1O.Cl |
Origin of Product |
United States |
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